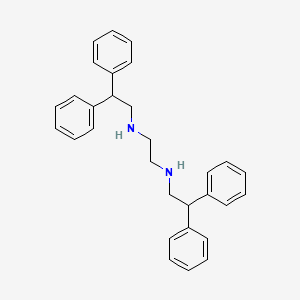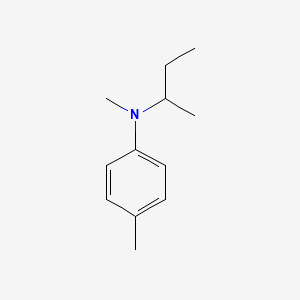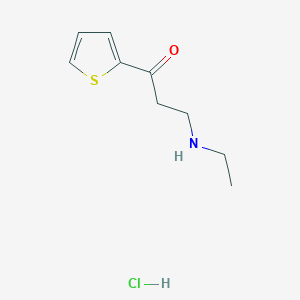
6-Undecanone, 5,7-dihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Undecanone, 5,7-dihydroxy- is a chemical compound with the molecular formula C11H22O3. It is a type of hydroxyketone, which means it contains both hydroxyl (-OH) and ketone (C=O) functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Undecanone, 5,7-dihydroxy- can be achieved through several methods. One common approach involves the reaction of undecanoyl chloride with phenol in the presence of aluminum chloride in methylene chloride. This reaction typically takes about 14 hours at room temperature and yields the desired hydroxyketone .
Another method involves the Fries rearrangement of phenyl undecanoate with boron trifluoride at temperatures between 45-50°C for about 6 hours. This method has been reported to yield a higher percentage of the desired product .
Industrial Production Methods
Industrial production of 6-Undecanone, 5,7-dihydroxy- often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalysts like aluminum chloride and boron trifluoride is common in industrial settings to enhance reaction efficiency and product yield .
Chemical Reactions Analysis
Types of Reactions
6-Undecanone, 5,7-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
6-Undecanone, 5,7-dihydroxy- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Undecanone, 5,7-dihydroxy- involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
6-Undecanone: A related compound with similar structural features but lacking the hydroxyl groups.
5-Nonanone: Another ketone with a shorter carbon chain.
2-Methylbutyryl chloride: A compound with a similar functional group but different carbon chain structure.
Uniqueness
6-Undecanone, 5,7-dihydroxy- is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct chemical reactivity and potential biological activities. Its dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs .
Properties
CAS No. |
649767-32-8 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
5,7-dihydroxyundecan-6-one |
InChI |
InChI=1S/C11H22O3/c1-3-5-7-9(12)11(14)10(13)8-6-4-2/h9-10,12-13H,3-8H2,1-2H3 |
InChI Key |
YQPIBVOFTROYMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C(CCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12586153.png)
![[(1S,2S,5S)-5-(Propan-2-yl)bicyclo[3.1.0]hexan-2-yl]methanethiol](/img/structure/B12586156.png)

![6-[(2,4,6-trimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12586177.png)
![11H-Benzo[b]fluoren-8-amine](/img/structure/B12586181.png)
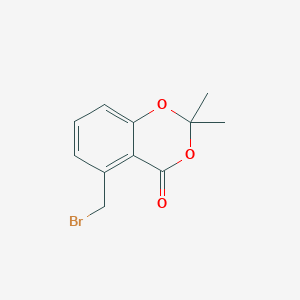
![Propanamide, 3-(decyldithio)-N-[3-(dimethylamino)propyl]-](/img/structure/B12586197.png)
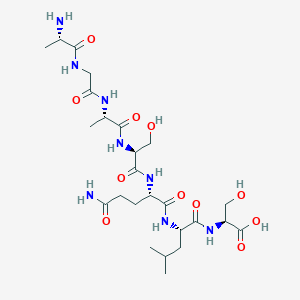
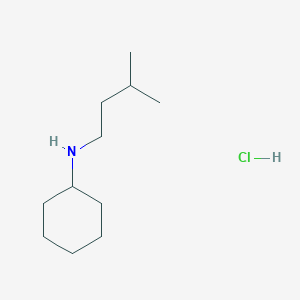
![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)
